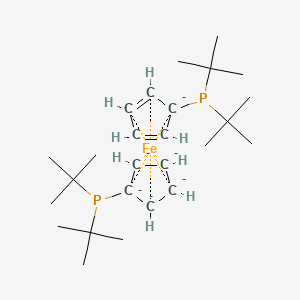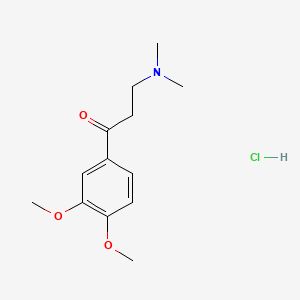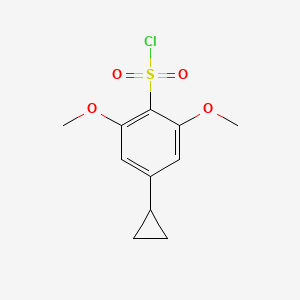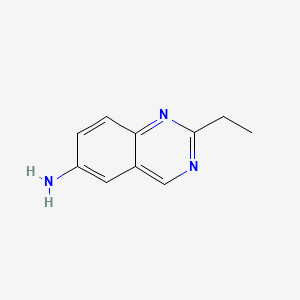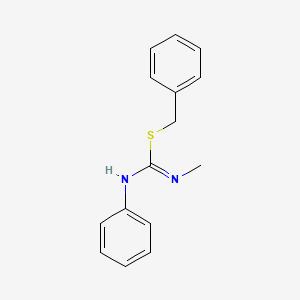
1-(5-bromo-3-chloro-2-methylphenyl)Ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-bromo-3-chloro-2-methylphenyl)ethanone is an organic compound characterized by a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring, which is further connected to an ethanone group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-bromo-3-chloro-2-methylphenyl)ethanone can be synthesized through several methods, including:
Friedel-Crafts Acylation: This involves the reaction of 5-bromo-3-chloro-2-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Bromination and Chlorination: Starting with 2-methylbenzene, sequential bromination and chlorination can be performed to introduce the bromine and chlorine atoms at the desired positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized to minimize by-products and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(5-bromo-3-chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be further oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl compounds.
Scientific Research Applications
1-(5-bromo-3-chloro-2-methylphenyl)ethanone is utilized in several scientific research areas:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 1-(5-bromo-3-chloro-2-methylphenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would vary based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
1-(5-bromo-3-chloro-2-methylphenyl)ethanone is similar to other halogenated phenyl compounds, such as 1-(3-bromo-4-chlorophenyl)ethanone and 1-(2-bromo-5-chlorophenyl)ethanone. its unique combination of substituents on the benzene ring gives it distinct chemical properties and reactivity. These differences can be exploited in various applications, making it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C9H8BrClO |
|---|---|
Molecular Weight |
247.51 g/mol |
IUPAC Name |
1-(5-bromo-3-chloro-2-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClO/c1-5-8(6(2)12)3-7(10)4-9(5)11/h3-4H,1-2H3 |
InChI Key |
KNGCLIZUNGKWMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)

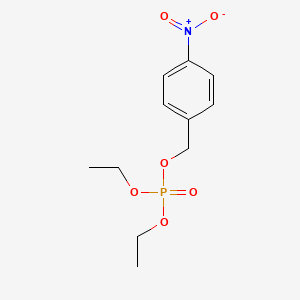
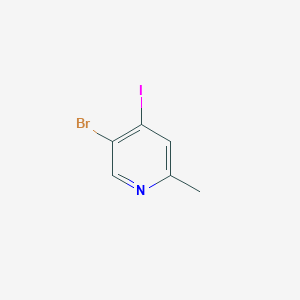
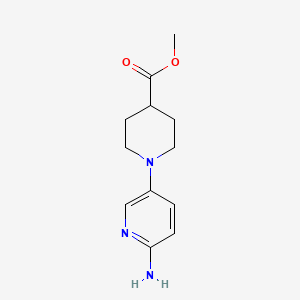
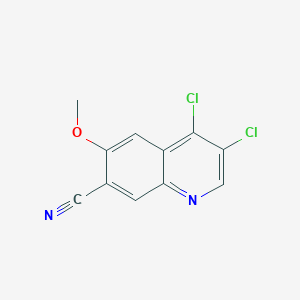
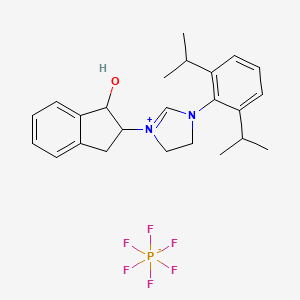
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
